![molecular formula C10H8ClNO2S B2425814 2-Naphthalenesulfonamide, 6-chloro- CAS No. 103027-67-4](/img/structure/B2425814.png)
2-Naphthalenesulfonamide, 6-chloro-
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Overview
Description
2-Naphthalenesulfonamide, 6-chloro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(6-chloro-2-naphthyl) sulfonamide and has the molecular formula C10H8ClNO2S.
Scientific Research Applications
- N-Bromo Sulfonamide Catalyst : 6-Chloro-2-naphthalenesulfonamide has been synthesized as a novel N-bromo sulfonamide reagent. It serves as an efficient catalyst for various organic transformations, including the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
- Researchers have designed a virtual library of [1,2,4]triazolo[4,3-a]pyridines containing a sulfonamide fragment. These compounds, including 6-chloro-2-naphthalenesulfonamide derivatives, are being explored for their potential as antimalarial agents .
Catalysis and Organic Synthesis
Antimalarial Drug Development
Mechanism of Action
Target of Action
The primary target of 2-Naphthalenesulfonamide, 6-chloro- is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. In addition, it also targets Calmodulin , Troponin C, slow skeletal and cardiac muscles , and Troponin I, cardiac muscle .
Mode of Action
2-Naphthalenesulfonamide, 6-chloro- interacts with its targets by acting as an antagonist This means it binds to its targets and inhibits their normal function
properties
IUPAC Name |
6-chloronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQXVVVODVCZDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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